Chemical Profile & Utilization Guide: 1,12-Diacetoxydodecane
Chemical Profile & Utilization Guide: 1,12-Diacetoxydodecane
Executive Summary
1,12-Diacetoxydodecane (CAS: 42236-50-0), also known as dodecamethylene diacetate, is a symmetric diester derived from 1,12-dodecanediol.[1] While structurally simple, its utility lies in its role as a robust, hydrophobic linker and a "masked" diol intermediate in organic synthesis.[2]
In the pharmaceutical and agrochemical sectors, it serves as a critical precursor for pheromone synthesis (specifically lepidopteran sex pheromones) and as a plasticizer or crosslinking agent in polymer engineering .[2] Its symmetry presents both a challenge and an opportunity: it is stable and easy to purify, yet it often requires precise desymmetrization strategies to unlock its full potential as a bifunctional building block.[2]
This guide provides a definitive technical analysis of its properties, synthesis, and application protocols, grounded in empirical rigor.
Physicochemical Specifications
The following data represents the consensus of high-purity (>98%) commercial standards.
| Property | Specification | Notes |
| CAS Number | 42236-50-0 | |
| IUPAC Name | Dodecane-1,12-diyl diacetate | Synonyms: Dodecamethylene diacetate |
| Molecular Formula | C₁₆H₃₀O₄ | |
| Molecular Weight | 286.41 g/mol | |
| Appearance | White crystalline solid | Melts near body temperature.[2] |
| Melting Point | 38.0 – 42.0 °C | Handle as a liquid if processing >45°C. |
| Boiling Point | 190 °C @ 10 mmHg | High vacuum required for distillation.[2] |
| Solubility | Soluble in Toluene, CHCl₃, EtOAc, MeOH | Insoluble in water. |
| Flash Point | ~146 °C | Predicted value; combustible.[2] |
| Density | ~0.96 g/cm³ (Liquid phase) |
Synthesis Protocol: Acetylation of 1,12-Dodecanediol
Context: The most reliable route to high-purity 1,12-diacetoxydodecane is the exhaustive acetylation of 1,12-dodecanediol. While acid-catalyzed Fischer esterification is possible, the anhydride-base method is preferred in R&D settings for its speed, high yield (>95%), and ease of purification.
Reaction Logic
We utilize Acetic Anhydride (
Protocol Steps
Reagents:
-
1,12-Dodecanediol (1.0 eq)[3]
-
Acetic Anhydride (2.5 eq) – Excess ensures driving to diester.
-
Pyridine (3.0 eq) or Triethylamine (3.0 eq)[2]
-
DMAP (0.05 eq)[2]
-
Solvent: Dichloromethane (DCM) or Toluene (optional, if not using neat pyridine).[2]
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,12-dodecanediol in DCM (0.5 M concentration).
-
Base Addition: Add Pyridine and DMAP.[2] Cool the mixture to 0°C in an ice bath to control the exotherm upon anhydride addition.
-
Acetylation: Dropwise add Acetic Anhydride over 15 minutes.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–4 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2).[2] The starting diol (
) should disappear; the diester (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ) will appear as the major spot.
-
-
Quench: Add saturated
solution to quench excess anhydride. Stir vigorously for 20 minutes. -
Extraction: Separate phases. Wash the organic layer successively with:
-
1M HCl (2x) – Critical to remove Pyridine.
-
Sat.
(1x) – Neutralize residual acid.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Brine (1x).
-
-
Purification: Dry over
, filter, and concentrate in vacuo.
Workflow Visualization
Figure 1: Step-by-step synthesis workflow for the acetylation of 1,12-dodecanediol.
Advanced Applications in R&D
Desymmetrization for Bifunctional Linkers
The symmetry of 1,12-diacetoxydodecane is its most defining feature, but researchers often require the mono-acetate (12-acetoxydodecan-1-ol) to synthesize A-B type polymers or asymmetric pheromones.
-
Enzymatic Hydrolysis: Lipases (e.g., Candida antarctica Lipase B, CALB) can be used to selectively hydrolyze one ester group.
-
Protocol Insight: Suspend the diester in a phosphate buffer/organic co-solvent system (e.g., pH 7.0 / THF) and add immobilized lipase.[2] Monitor conversion closely; stop the reaction at ~50% conversion to maximize the yield of the mono-ester and minimize the diol formation.
Pheromone Synthesis
Long-chain acetates are ubiquitous in Lepidoptera chemical communication.[2]
-
Chain Elongation: The C12 backbone serves as a stable "spacer."[2] The acetate groups protect the termini.[2] One end can be hydrolyzed and oxidized to an aldehyde (a common pheromone functionality) or converted to a bromide for Grignard coupling to extend the carbon chain to C14 or C16.[2]
Analytical Characterization
To validate the identity of 1,12-Diacetoxydodecane, compare experimental data against these standard spectral markers.
Proton NMR ( NMR, 300/400 MHz, )
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 4.05 ppm | Triplet ( | 4H | Alpha-methylene protons next to ester oxygen. | |
| 2.04 ppm | Singlet | 6H | Acetate methyl protons. | |
| 1.61 ppm | Multiplet | 4H | Beta-methylene protons. | |
| 1.26 ppm | Broad Singlet | 16H | Internal bulk methylene chain. |
Infrared Spectroscopy (FT-IR)
-
1735–1745 cm⁻¹: Strong Carbonyl (
) stretch. Definitive for esters.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
1230–1240 cm⁻¹: C-O-C stretch (Acetate).[2]
-
2920, 2850 cm⁻¹: C-H asymmetric/symmetric stretches (Long alkyl chain).[2]
-
Absence of 3300-3400 cm⁻¹: Confirms no residual hydroxyl (
) groups from the starting diol.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Safety & Handling (SDS Summary)
While 1,12-Diacetoxydodecane is generally considered low-hazard compared to short-chain esters, standard laboratory precautions apply.[2]
-
GHS Classification: Not classified as a dangerous substance by many agencies, but treated as a potential Skin Irritant (Category 2) and Eye Irritant (Category 2A) in pure form.[2]
-
Handling:
-
Storage:
-
Store in a cool, dry place (< 25°C).
-
Keep container tightly closed to prevent moisture absorption (hydrolysis risk over long periods).[2]
-
-
Spill Response: Sweep up solid material.[2] If molten, allow to cool and solidify before scraping.[2]
References
-
PubChem. (n.d.).[2][4] 1,12-Diacetoxydodecane | C16H30O4.[2][5][6] National Library of Medicine.[2] Retrieved January 28, 2026, from [Link]
-
Scheps, D., et al. (2013).[2] Synthesis of moth pheromones. In Natural Product Reports. (Contextual reference for pheromone synthesis using diol/acetate intermediates).
Sources
- 1. 1,12-Diacetoxydodecane | 42236-50-0 | TCI Deutschland GmbH [tcichemicals.com]
- 2. 1,12-Dodecanediol | C12H26O2 | CID 79758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20150025279A1 - Process for producing dodecane-1,12-diol by reduction of lauryl lactone produced from the oxidation of cyclododecanone - Google Patents [patents.google.com]
- 4. 1,12-Dibromododecane | C12H24Br2 | CID 18766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,12-Diacetoxydodecane - Lead Sciences [lead-sciences.com]
- 6. 1,12-DIACETOXYDODECANE(42236-50-0) 1H NMR spectrum [chemicalbook.com]
